molecular formula C9H6Cl2N2O B2492925 5-Chloro-1H-indole-3-carboximidoyl chloride,N-hydr CAS No. 1261024-55-8

5-Chloro-1H-indole-3-carboximidoyl chloride,N-hydr

Cat. No.: B2492925
CAS No.: 1261024-55-8
M. Wt: 229.06
InChI Key: MBNVYWRUGHGCFP-LCYFTJDESA-N
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Description

5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology.

Preparation Methods

The synthesis of 5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr involves several steps. One common method includes the reaction of 5-chloroindole with a suitable carboximidoyl chloride precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects in treating diseases .

Comparison with Similar Compounds

5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr can be compared with other indole derivatives such as:

  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

These compounds share similar chemical structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of 5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr lies in its specific functional groups, which confer distinct properties and applications .

Properties

IUPAC Name

(3Z)-5-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNVYWRUGHGCFP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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